molecular formula C10H10BrNO B077648 N-(3-bromophenyl)cyclopropanecarboxamide CAS No. 14372-07-7

N-(3-bromophenyl)cyclopropanecarboxamide

Cat. No.: B077648
CAS No.: 14372-07-7
M. Wt: 240.1 g/mol
InChI Key: XOJAPHKOMSHQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)cyclopropanecarboxamide, also known as BrPh-CPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of cyclopropane carboxamide derivatives and is synthesized using various methods.

Scientific Research Applications

  • Aryl Radical Cyclization : Taniguchi et al. (2005) explored the Bu3SnH-mediated radical cyclizations of specific amides, highlighting the role of carbonyl group positioning in cyclization. This research is relevant to the construction of complex chemical structures, including the cephalotaxine skeleton (Taniguchi et al., 2005).

  • Pd-catalyzed Arylation : Parella, Gopalakrishnan, and Babu (2013) reported on a Pd(OAc)2-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes. This study is significant for assembling di- and trisubstituted cyclopropanecarboxamides with stereocenters (Parella et al., 2013).

  • Carbonic Anhydrase Inhibitory Effects : Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters with bromophenol moieties as inhibitors of the carbonic anhydrase enzyme. They found excellent inhibitory effects in the low nanomolar range (Boztaş et al., 2015).

  • Copper-catalyzed Intramolecular Cyclization : Wang et al. (2008) discussed the synthesis of N-benzothiazol-2-yl-amides using a copper-catalyzed intramolecular cyclization process (Wang et al., 2008).

  • Antiproliferative Activity : Lu et al. (2021) synthesized a compound with antiproliferative activity against cancer cell lines, highlighting the potential of such compounds in cancer research (Lu et al., 2021).

  • Anti-Bacterial Activities : Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and investigated their anti-bacterial activities against clinically isolated drug-resistant bacteria (Siddiqa et al., 2022).

  • Anticonvulsant Enaminone Study : Edafiogho et al. (2003) conducted X-ray crystallographic and theoretical studies of an anticonvulsant enaminone, which contributes to the understanding of the structure-activity relationship in anticonvulsant drugs (Edafiogho et al., 2003).

  • Antimicrobial Activity of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized new thiourea derivatives with significant antimicrobial activity, especially against biofilm-forming bacteria (Limban et al., 2011).

Properties

IUPAC Name

N-(3-bromophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJAPHKOMSHQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357503
Record name N-(3-bromophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14372-07-7
Record name N-(3-bromophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.